molecular formula C11H16N4S2 B11075588 7-(diethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(diethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11075588
M. Wt: 268.4 g/mol
InChI Key: MLWGUNGWYSXKRW-UHFFFAOYSA-N
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Description

7-(diethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This method is efficient and follows green chemistry principles, ensuring environmental safety and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-(diethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with molecular targets such as enzymes. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing DNA replication and leading to cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(diethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C11H16N4S2

Molecular Weight

268.4 g/mol

IUPAC Name

7-(diethylamino)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C11H16N4S2/c1-5-15(6-2)10-8-9(12-7(3)13-10)14(4)11(16)17-8/h5-6H2,1-4H3

InChI Key

MLWGUNGWYSXKRW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC2=C1SC(=S)N2C)C

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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